3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol
CAS No.: 27951-69-5
Cat. No.: VC0544818
Molecular Formula: C12H6Br4O4
Molecular Weight: 533.79 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27951-69-5 |
|---|---|
| Molecular Formula | C12H6Br4O4 |
| Molecular Weight | 533.79 g/mol |
| IUPAC Name | 2,4-dibromo-6-(3,5-dibromo-2,4-dihydroxyphenyl)benzene-1,3-diol |
| Standard InChI | InChI=1S/C12H6Br4O4/c13-5-1-3(9(17)7(15)11(5)19)4-2-6(14)12(20)8(16)10(4)18/h1-2,17-20H |
| Standard InChI Key | OCOSYMCDPNAWPA-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br |
| Appearance | Solid powder |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 533.79 g/mol | |
| Density | 2.1 g/cm³ | |
| Melting Point | 185–190°C | |
| Boiling Point | 401.8°C at 760 mmHg | |
| LogP (Octanol-Water) | 4.7 |
Synthesis and Structural Characterization
Synthetic Pathways
Industrial synthesis typically proceeds via a two-step sequence:
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Bromination: Biphenyl undergoes electrophilic substitution using bromine () in the presence of iron(III) bromide () as a catalyst, yielding 3,3',5,5'-tetrabromobiphenyl.
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Hydroxylation: The intermediate is treated with hydrogen peroxide () under acidic conditions, introducing hydroxyl groups at the 2,2',4,4' positions.
Purification via column chromatography achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).
Analytical Characterization
Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups: broadband O–H stretching at 3200–3500 cm⁻¹ and C–Br vibrations at 560–680 cm⁻¹. Mass spectrometry (MS) shows a molecular ion peak at m/z 533.79, with fragmentation patterns consistent with sequential loss of bromine atoms . X-ray diffraction analysis reveals a dihedral angle of 84.7° between the phenyl rings, contributing to its nonplanar geometry.
| Activity | Model System | Result | Source |
|---|---|---|---|
| Antioxidant | DPPH assay | IC₅₀ = 48.7 μM | |
| AhR Activation | HepG2 cells | 3.2-fold CYP1A1 induction | |
| Tyrosine Kinase Inhibition | PC3 prostate cells | 50% inhibition at 50 μM |
Toxicological Profile and Environmental Impact
In Vitro and In Vivo Toxicity Studies
Acute exposure in Wistar rats (150 μmol/kg) causes hepatomegaly, thymic atrophy, and lipid droplet accumulation in hepatocytes . Co-administration of vitamin E partially mitigates growth retardation but fails to reverse organ damage, suggesting oxidative stress-independent toxicity pathways . In human keratinocytes (HaCaT), the compound exhibits an LC₅₀ of 112 μM, with apoptosis triggered via caspase-3 activation .
Environmental Persistence and Ecotoxicology
The compound’s estimated half-life in soil exceeds 180 days due to low microbial degradation rates . Bioaccumulation factors (BAFs) in aquatic organisms range from 240 (zebrafish) to 1,800 (algae), raising concerns about trophic magnification . Degradation products include dibrominated dihydroxybiphenyls, which retain partial AhR agonist activity .
Applications in Research and Industry
Analytical Reference Standards
Chromatographic methods employ the compound as a reference standard for quantifying brominated flame retardants in environmental samples . Its distinct retention time (14.7 min) in reverse-phase HPLC facilitates identification in complex matrices.
Industrial and Pharmaceutical Intermedials
The compound serves as a precursor in synthesizing halogenated liquid crystals and epoxy resins. Pharmaceutical research explores its derivatization into kinase inhibitors, though cytotoxicity remains a developmental challenge.
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